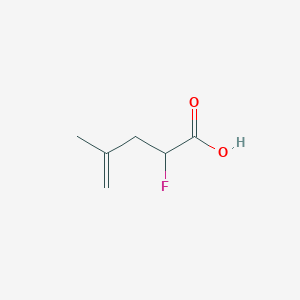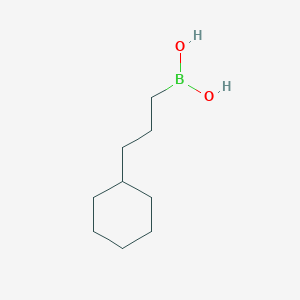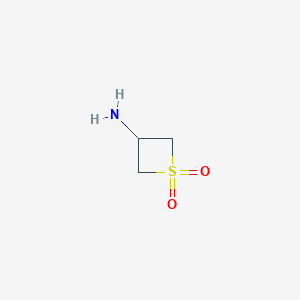
2-Fluoro-4-methylpent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Asymmetric Synthesis
Asymmetric alkylation has been used to synthesize derivatives of 2-fluoro-4-methylpent-4-enoic acid, demonstrating its potential in the production of fluorinated amino acid derivatives. These compounds are valuable in medicinal chemistry and biochemistry for their unique properties, such as enhanced metabolic stability and bioavailability (Shendage et al., 2005).
NMR Spectroscopy
The compound has been characterized using high-resolution 1H and 19F NMR spectroscopy, providing insights into its chemical structure and behavior in solutions. This characterization is crucial for understanding its reactivity and potential uses in synthetic chemistry (Uhlemann et al., 2002).
Fluorinated Pyridines Synthesis
It serves as a precursor in novel synthetic pathways leading to 4-fluoropyridines, compounds with significant pharmaceutical and agrochemical applications. The unique reactivity of 2-fluoro-4-methylpent-4-enoic acid derivatives enables the formation of complex fluorinated structures that are otherwise challenging to synthesize (Wittmann et al., 2006).
Fluorine-18 Labeling
A fluorine-18 labeled analogue of bexarotene, synthesized from 2-fluoro-4-methylpent-4-enoic acid, demonstrates its application in the development of PET imaging agents. This highlights its role in advancing diagnostic imaging, particularly in tracking the expression of retinoid X receptors in vivo (Wang et al., 2014).
Direct Fluorination Technology
The compound's derivatives have been explored in direct fluorination techniques to produce materials for lithium batteries, showcasing its potential in enhancing the performance and efficiency of energy storage devices (Kobayashi et al., 2003).
Biotechnological Prospects
Exploring the biotechnological synthesis and applications of fluorinated compounds, including those derived from 2-fluoro-4-methylpent-4-enoic acid, opens new avenues for producing fluorinated biomolecules with enhanced properties for pharmaceuticals and agrochemicals (Carvalho & Oliveira, 2017).
properties
IUPAC Name |
2-fluoro-4-methylpent-4-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c1-4(2)3-5(7)6(8)9/h5H,1,3H2,2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSYHBIBOWPOJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methylpent-4-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine](/img/structure/B1465799.png)

![1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1465804.png)
![N-[4-(3-hydroxyazetidine-1-carbonyl)phenyl]acetamide](/img/structure/B1465806.png)







